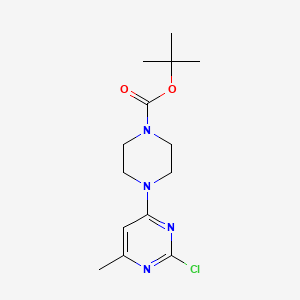
3-Hydroxy-5-(4-trifluoromethylphenyl)pyridine
Descripción general
Descripción
3-Hydroxy-5-(4-trifluoromethylphenyl)pyridine, also known as 5-(4-(Trifluoromethyl)phenyl)pyridin-3-ol, is a chemical compound with the CAS Number: 1261497-16-8 . It has a molecular weight of 239.2 . The compound is typically stored at temperatures between 28°C .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, such as this compound, is a topic of active research. One method involves the trifluoromethylation of 4-iodobenzene . Another method involves the direct chlorination and fluorination of 3-picoline, followed by aromatic nuclear chlorination of the pyridine ring .Molecular Structure Analysis
The InChI code for this compound is 1S/C12H8F3NO/c13-12(14,15)10-3-1-8(2-4-10)9-5-11(17)7-16-6-9/h1-7,17H . This code provides a detailed description of the molecule’s structure.Chemical Reactions Analysis
Trifluoromethylpyridines, including this compound, are used as key structural motifs in active agrochemical and pharmaceutical ingredients . They are thought to exhibit their biological activities due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 163.10 .Aplicaciones Científicas De Investigación
Biomarker Potential
- 3-Hydroxy-5-(4-trifluoromethylphenyl)pyridine may serve as a biomarker, as seen in studies involving metabolites of similar structures. For example, 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), a structurally related compound, forms metabolites that have been proposed as biomarkers for assessing the bioactive dose of PhIP in biomonitoring studies, indicating the potential of pyridine derivatives in biomarker development (Frandsen, Frederiksen, & Alexander, 2002).
Pharmacokinetics and Metabolism
- The pharmacokinetic behavior and metabolism of pyridine derivatives are extensively studied, highlighting their significance in drug development and therapeutic applications. For instance, compounds structurally similar to this compound have been examined for their pharmacokinetics, metabolism, and excretion in different species, including rats, dogs, and humans, providing a framework for understanding the metabolic pathways and pharmacological potential of such compounds (Sharma et al., 2012).
Analgesic Potential
- Pyridine derivatives have shown significant promise in pain management. A study focusing on derivatives of pyridine-4-one, which shares a pyridine core with this compound, demonstrated substantial analgesic effects in animal models. This suggests the potential therapeutic application of this compound in analgesia or other related biomedical fields (Hajhashemi, Saghaei, Fassihi, & Mojiri-Froshani, 2012).
Radiopharmaceutical Potential
- Pyridine derivatives have been investigated for their utility in radiopharmaceuticals, particularly in renal imaging. The study of technetium-99m labeled complexes of N-substituted-3-hydroxy-2-methyl-4-pyridinones exhibited high kidney uptake and retention, indicating the potential of this compound in the development of diagnostic or therapeutic agents in nuclear medicine (Edwards et al., 1993).
Safety and Hazards
Mecanismo De Acción
Target of Action
It is known that trifluoromethylpyridines, a group to which this compound belongs, are used in the agrochemical and pharmaceutical industries . The specific targets would depend on the particular application of the compound.
Mode of Action
The biological activities of trifluoromethylpyridine (tfmp) derivatives are thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
Tfmp derivatives are known to have applications in the agrochemical and pharmaceutical industries, suggesting they may interact with a variety of biochemical pathways depending on their specific application .
Result of Action
It is known that tfmp derivatives have applications in the agrochemical and pharmaceutical industries, suggesting they may have a variety of effects depending on their specific application .
Propiedades
IUPAC Name |
5-[4-(trifluoromethyl)phenyl]pyridin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3NO/c13-12(14,15)10-3-1-8(2-4-10)9-5-11(17)7-16-6-9/h1-7,17H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFXPRLOVDAIVHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CN=C2)O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10683020 | |
| Record name | 5-[4-(Trifluoromethyl)phenyl]pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10683020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261497-16-8 | |
| Record name | 3-Pyridinol, 5-[4-(trifluoromethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261497-16-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[4-(Trifluoromethyl)phenyl]pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10683020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2Z)-2-[(4-chlorophenyl)imino]-N-(4-methylphenyl)-2H-chromene-3-carboxamide](/img/structure/B3094845.png)






![2-[2-[2-[(6-Chlorohexyl)oxy]ethoxy]ethoxy]ethanamine](/img/structure/B3094900.png)





